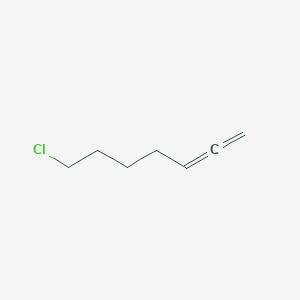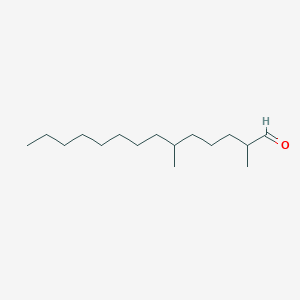
2,6-Dimethyltetradecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyltetradecanal is an organic compound with the molecular formula C16H32O It is an aldehyde with a long carbon chain and two methyl groups attached to the second and sixth carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradecanal can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,6-dimethyltetradecanol. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,6-Dimethyltetradecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 2,6-dimethyltetradecanoic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2,6-dimethyltetradecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3) or primary amines for imine formation; alcohols in the presence of acid catalysts for acetal formation
Major Products Formed
Oxidation: 2,6-Dimethyltetradecanoic acid
Reduction: 2,6-Dimethyltetradecanol
Substitution: Imines, acetals
科学的研究の応用
2,6-Dimethyltetradecanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and the role of aldehydes in biological systems.
Medicine: Research into the potential therapeutic applications of aldehydes, including their antimicrobial and anti-inflammatory properties, may involve this compound.
Industry: It is used in the production of fragrances and flavorings due to its unique scent profile.
作用機序
The mechanism of action of 2,6-Dimethyltetradecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in biological systems where aldehydes can modify proteins and other biomolecules, affecting their function and activity.
類似化合物との比較
2,6-Dimethyltetradecanal can be compared with other similar compounds such as:
Tetradecanal: Lacks the methyl groups at the 2 and 6 positions, resulting in different reactivity and properties.
2,6-Dimethyldodecanal: Has a shorter carbon chain, which affects its physical and chemical properties.
2,6-Dimethylhexadecanal: Has a longer carbon chain, leading to differences in solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
64682-99-1 |
|---|---|
分子式 |
C16H32O |
分子量 |
240.42 g/mol |
IUPAC名 |
2,6-dimethyltetradecanal |
InChI |
InChI=1S/C16H32O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h14-16H,4-13H2,1-3H3 |
InChIキー |
CHSDHXWTAMMYDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)CCCC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




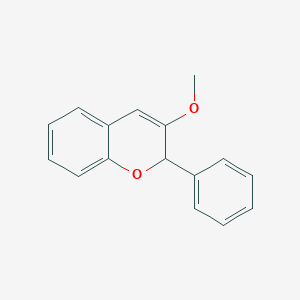
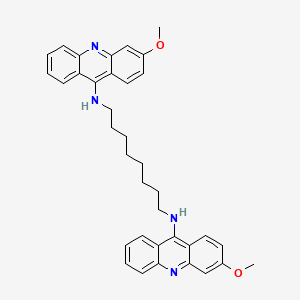
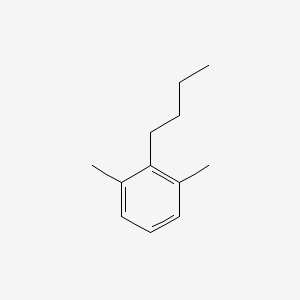
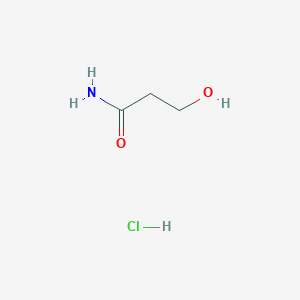
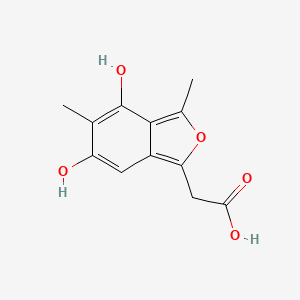
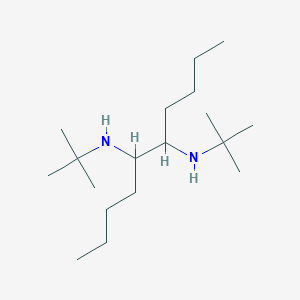
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

